molecular formula C16H14Cl2Si B14223649 Silane, bis(4-chlorophenyl)diethenyl- CAS No. 533909-59-0

Silane, bis(4-chlorophenyl)diethenyl-

Cat. No.: B14223649
CAS No.: 533909-59-0
M. Wt: 305.3 g/mol
InChI Key: UAMGSFCAITXYIQ-UHFFFAOYSA-N
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Description

Silane, bis(4-chlorophenyl)diethenyl- is an organosilicon compound with the molecular formula C16H14Cl2Si It is characterized by the presence of two 4-chlorophenyl groups and two ethenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bis(4-chlorophenyl)diethenyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dichlorosilane, followed by the addition of vinylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Silane, bis(4-chlorophenyl)diethenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(4-chlorophenyl)diethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Amino or alkoxy-substituted silanes.

Scientific Research Applications

Silane, bis(4-chlorophenyl)diethenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, bis(4-chlorophenyl)diethenyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, affecting their structure and function. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • Silane, bis(4-chlorophenyl)dimethyl-
  • Silane, bis(4-chlorophenyl)diphenyl-
  • Silane, bis(4-chlorophenyl)diethyl-

Uniqueness

Silane, bis(4-chlorophenyl)diethenyl- is unique due to the presence of ethenyl groups, which provide additional reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have different substituents, such as methyl or phenyl groups, which affect their chemical behavior and applications.

Properties

CAS No.

533909-59-0

Molecular Formula

C16H14Cl2Si

Molecular Weight

305.3 g/mol

IUPAC Name

bis(4-chlorophenyl)-bis(ethenyl)silane

InChI

InChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2

InChI Key

UAMGSFCAITXYIQ-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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